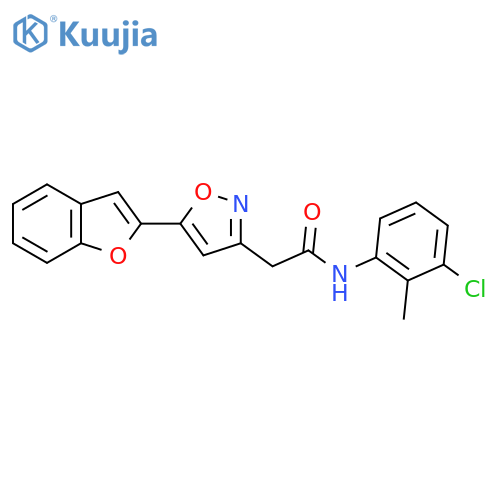

Cas no 1105244-18-5 (2-5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl-N-(3-chloro-2-methylphenyl)acetamide)

2-5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl-N-(3-chloro-2-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl-N-(3-chloro-2-methylphenyl)acetamide

- 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide

- 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide

- VU0627772-1

- 1105244-18-5

- F5001-1969

- AKOS024487411

-

- インチ: 1S/C20H15ClN2O3/c1-12-15(21)6-4-7-16(12)22-20(24)11-14-10-19(26-23-14)18-9-13-5-2-3-8-17(13)25-18/h2-10H,11H2,1H3,(H,22,24)

- InChIKey: UIMKXCQVKGFLLF-UHFFFAOYSA-N

- SMILES: ClC1=CC=CC(=C1C)NC(CC1C=C(C2=CC3C=CC=CC=3O2)ON=1)=O

計算された属性

- 精确分子量: 366.0771200g/mol

- 同位素质量: 366.0771200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 26

- 回転可能化学結合数: 4

- 複雑さ: 505

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.3

- トポロジー分子極性表面積: 68.3Ų

2-5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl-N-(3-chloro-2-methylphenyl)acetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5001-1969-25mg |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |

1105244-18-5 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5001-1969-30mg |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |

1105244-18-5 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5001-1969-2μmol |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |

1105244-18-5 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5001-1969-5μmol |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |

1105244-18-5 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5001-1969-10μmol |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |

1105244-18-5 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5001-1969-1mg |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |

1105244-18-5 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5001-1969-4mg |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |

1105244-18-5 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5001-1969-15mg |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |

1105244-18-5 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5001-1969-40mg |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |

1105244-18-5 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5001-1969-50mg |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |

1105244-18-5 | 50mg |

$160.0 | 2023-09-10 |

2-5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl-N-(3-chloro-2-methylphenyl)acetamide 関連文献

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

2-5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl-N-(3-chloro-2-methylphenyl)acetamideに関する追加情報

2-5-(1-Benzofuran-2-yl)-1,2-Oxazol-3-yl-N-(3-chloro-2-methylphenyl)Acetamide: A Comprehensive Overview

The compound CAS No. 1105244-18-5, also known as 2-5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl-N-(3-chloro-2-methylphenyl)acetamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising pharmacological properties. In this article, we will delve into the structural composition, synthesis methods, pharmacological activities, and recent advancements associated with this compound.

The molecular structure of 2-5-(1-benzofuran-2-yl)-1,2-Oxazol is characterized by a fused benzofuran ring system and an oxazole moiety. The benzofuran group contributes to the compound's aromatic stability and potential for interaction with biological targets. The oxazole ring, on the other hand, adds versatility to the molecule by providing additional sites for functionalization and reactivity. The acetamide group attached to the oxazole ring further enhances the compound's solubility and bioavailability.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. For instance, researchers have explored the role of benzofuran derivatives in modulating cellular signaling pathways, particularly those involved in inflammation and oxidative stress. The integration of a chloro-substituted methylphenyl group in this compound adds another layer of complexity, potentially influencing its pharmacokinetic properties and target specificity.

In terms of synthesis, the construction of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzofuran ring system through cyclization reactions and the subsequent incorporation of the oxazole moiety via nucleophilic substitution or coupling reactions. The final step involves the attachment of the acetamide group to complete the molecule's structure.

Pharmacologically, this compound has shown promising results in preliminary assays targeting various disease states. For example, studies have demonstrated its ability to inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. Additionally, its anti-inflammatory properties have been investigated in models of chronic inflammation, suggesting potential applications in treating conditions like arthritis.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's interactions with biological targets. Molecular docking studies have revealed that the chloro-substituted methylphenyl group plays a critical role in binding to specific receptor sites. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are crucial for predicting its reactivity and stability under physiological conditions.

In conclusion, CAS No. 1105244-18-5, or 2-5-(1-benzofuran-2-yl)-1,2-Oxazol, represents a cutting-edge molecule with vast potential in both academic research and industrial applications. Its unique structure and diverse functional groups make it a valuable tool for exploring novel therapeutic strategies across various disease domains.

1105244-18-5 (2-5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl-N-(3-chloro-2-methylphenyl)acetamide) Related Products

- 2248305-38-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate)

- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)

- 2171860-09-4(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid)

- 266309-22-2(4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)

- 1805398-45-1(Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)

- 16156-56-2(cyclohexyl methanesulfonate)

- 479356-89-3([(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate)

- 116578-57-5(4-Pyridinepropanamine,N-methyl-)

- 152831-79-3(A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER)

- 2228412-20-0(4,4-difluoro-1-(2-fluoro-4-methoxyphenyl)cyclohexan-1-amine)